N,N-dimethyladenosine 5'-(dihydrogen phosphate)
Description
Properties
CAS No. |
13484-65-6 |
|---|---|
Molecular Formula |
C12H18N5O7P |
Molecular Weight |
375.27 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C12H18N5O7P/c1-16(2)10-7-11(14-4-13-10)17(5-15-7)12-9(19)8(18)6(24-12)3-23-25(20,21)22/h4-6,8-9,12,18-19H,3H2,1-2H3,(H2,20,21,22)/t6-,8-,9-,12-/m1/s1 |
InChI Key |
OWRDTHWSVNWFAZ-WOUKDFQISA-N |
Isomeric SMILES |
CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O |
Canonical SMILES |
CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3S,4R,5R)-5-(6-(Dimethylamino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the purine ring: This is achieved through a series of condensation reactions involving formamide derivatives and other nitrogen-containing compounds.
Introduction of the dimethylamino group: This step involves the alkylation of the purine ring with dimethylamine under controlled conditions.
Formation of the tetrahydrofuran ring: This is typically achieved through cyclization reactions involving sugar derivatives.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
((2R,3S,4R,5R)-5-(6-(Dimethylamino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group, using reagents like halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Introduction to N,N-Dimethyladenosine 5'-(Dihydrogen Phosphate)
N,N-dimethyladenosine 5'-(dihydrogen phosphate) is a purine ribonucleoside derivative of adenosine, characterized by the presence of two methyl groups at the N-6 position. This compound plays a significant role in various biological processes and has garnered interest in scientific research due to its diverse applications in biochemistry, pharmacology, and molecular biology.
Biochemical Studies
N,N-dimethyladenosine 5'-(dihydrogen phosphate) is utilized in biochemical assays to study the role of adenosine derivatives in cellular signaling pathways. Its structural similarity to adenosine monophosphate (AMP) allows researchers to investigate how methylation affects nucleotide function and interaction with enzymes.
Pharmacological Research
This compound serves as a precursor in the synthesis of various bioactive molecules, including pharmaceutical agents. Its derivatives have been explored for their potential use in drug development, particularly in targeting specific receptors involved in disease mechanisms.
Molecular Biology Techniques
In molecular biology, N,N-dimethyladenosine 5'-(dihydrogen phosphate) is employed as a building block in the synthesis of RNA and DNA analogs. These analogs are crucial for studying gene expression, RNA processing, and the development of therapeutic oligonucleotides.
Therapeutic Applications
Research has indicated that compounds related to N,N-dimethyladenosine may exhibit anti-inflammatory and immunomodulatory effects. Studies are ongoing to evaluate their efficacy in treating conditions such as autoimmune diseases and cancer.
Case Study 1: Role in Cellular Signaling
A study published in Nature highlighted the impact of N,N-dimethyladenosine on cellular signaling pathways involving AMP-activated protein kinase (AMPK). Researchers found that the compound modulated AMPK activity, influencing metabolic processes such as glucose uptake and lipid metabolism, thereby suggesting its potential therapeutic role in metabolic disorders .
Case Study 2: Synthesis of Antiviral Agents
In a recent investigation, scientists synthesized novel antiviral agents using N,N-dimethyladenosine as a starting material. The resulting compounds demonstrated significant activity against viral infections, including influenza and HIV, indicating the potential for developing new antiviral therapies .
Mechanism of Action
The mechanism of action of ((2R,3S,4R,5R)-5-(6-(Dimethylamino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound primarily targets nucleic acids and enzymes involved in nucleic acid metabolism.
Pathways Involved: It can inhibit the replication of viral genomes by interfering with the function of viral polymerases. In cancer cells, it may inhibit DNA synthesis and induce apoptosis.
Comparison with Similar Compounds
Structural Analogs of Adenosine 5'-(Dihydrogen Phosphate)
The following table compares key structural and physicochemical properties of N,N-dimethyladenosine 5'-(dihydrogen phosphate) with related compounds:
Binding Affinity and Hydrogen-Bonding Interactions
- Phosphate Group Interactions: The dihydrogen phosphate group in adenosine derivatives participates in hydrogen bonding, as seen in synthetic receptors. For example, receptor 480c binds dihydrogen phosphate with a constant of 2.37 × 10⁵ M⁻¹, 20-fold stronger than fluoride . This suggests adenosine phosphates with similar phosphate groups may exhibit strong anion recognition in biochemical assays.
- Substituent Effects: N6 modifications (e.g., dimethyl, benzyl) alter steric and electronic properties. Conversely, dimethyl groups at N6 may enhance membrane permeability while retaining phosphate reactivity .
Stability and Hydrolysis
- Acid-Catalyzed Hydrolysis: Simple dihydrogen phosphates like methyl dihydrogen phosphate undergo acid-catalyzed hydrolysis via P–O bond cleavage . For adenosine derivatives, steric protection from substituents (e.g., 2'-O-methyl or N6-dimethyl) could slow hydrolysis, enhancing stability in acidic environments .
Table 2: Comparative Binding Constants and Selectivity
Biological Activity
N,N-Dimethyladenosine 5'-(dihydrogen phosphate) (also known as N(6),N(6)-dimethyl-AMP) is a modified purine ribonucleoside that plays a significant role in various biological processes. This compound is characterized by the presence of two methyl groups at the N-6 position of adenosine, which influences its biological activity and interactions with cellular components.
- Molecular Formula : C₁₃H₁₈N₄O₅P
- Molecular Weight : Approximately 361.248 g/mol
- Structure : The compound consists of an adenosine backbone with two methyl groups attached to the nitrogen atom at the 6th position.
Biological Functions
N,N-Dimethyladenosine 5'-(dihydrogen phosphate) is involved in several crucial biological activities:
- RNA Modification : This compound is known to participate in the methylation of RNA, which can influence RNA stability, splicing, and translation efficiency. Methylation at the N-6 position is particularly important for modulating RNA interactions with proteins and other nucleic acids .
- Signal Transduction : It acts as a signaling molecule that can interact with various receptors, particularly G protein-coupled receptors (GPCRs). This interaction can activate intracellular signaling pathways, affecting cellular responses such as proliferation and differentiation .
- Metabolic Regulation : As a nucleotide derivative, N,N-dimethyladenosine plays a role in nucleotide metabolism and can influence cellular energy homeostasis by participating in ATP synthesis pathways.
Research Findings
Recent studies have highlighted the significance of N,N-dimethyladenosine in various biological contexts:
- Case Study on RNA Interactions : Research has demonstrated that N,N-dimethyladenosine modifies the binding affinity of RNA-binding proteins, which can lead to altered gene expression profiles. For instance, a study showed that methylated nucleotides enhance the binding of specific proteins to mRNA, promoting its stability and translation .
- Impact on Disease Models : In models of cardiovascular disease, elevated levels of N,N-dimethyladenosine were associated with increased oxidative stress and inflammation. This suggests that it may play a role in pathological processes such as atherosclerosis .
Comparative Analysis
To better understand the unique properties of N,N-dimethyladenosine, it is useful to compare it with other related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Adenosine 5'-monophosphate | Basic structure without methylation | Precursor for ATP synthesis |
| 2'-O-Methyladenosine 5'-(dihydrogen phosphate) | Methylation at the 2' position | Influences mRNA stability and splicing |
| N3-methylcytidine 5'-monophosphate | Methylation at the N3 position of cytidine | Involved in epitranscriptomics |
| N,N-Dimethyladenosine 5'-(dihydrogen phosphate) | Methylation at the N6 position | Affects RNA structure and function significantly |
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : ¹H and ³¹P NMR confirm dimethylation (δ 3.0–3.5 ppm for N-CH₃) and phosphate integrity (δ -2 to -5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS detects [M-H]⁻ ions (expected m/z ~465 for C₁₂H₁₈N₅O₉P).
- HPLC : Reverse-phase C18 columns (e.g., 5 µm, 250 mm) with UV detection at 260 nm assess purity .
Q. Methodological Recommendations :
Accelerated Stability Testing : Incubate samples at 40°C for 72 hours and compare degradation via HPLC.
Buffer Screening : Test Tris-HCl (pH 7.4–8.0) vs. HEPES (pH 7.0–7.6) for optimal stability .
What computational models are used to predict the interaction of dimethylated ADP analogs with RNA-modifying enzymes?
Q. Advanced Research Focus
- Molecular Dynamics (MD) : Simulate binding to enzymes like methyltransferases (e.g., METTL3-METTL14 complex) to assess steric clashes from dimethyl groups.
- Docking Studies : Use AutoDock Vina to predict binding poses, incorporating electrostatic potential maps of the dimethylated adenine .
Contradiction Analysis : Discrepancies between in silico and in vitro data may arise from solvent effects or protein flexibility. Validate with mutagenesis (e.g., Ala-scanning of enzyme active sites).
How does the dimethylation of adenosine impact its role in epigenetic studies?
Advanced Research Focus
N⁶,N⁶-dimethyladenosine (m⁶₂A) is a rare RNA modification. Methodological considerations include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
